molecular formula C16H14N2O B3406981 4-cyano-N-(2,5-dimethylphenyl)benzamide CAS No. 476298-03-0

4-cyano-N-(2,5-dimethylphenyl)benzamide

Cat. No.: B3406981
CAS No.: 476298-03-0
M. Wt: 250.29 g/mol
InChI Key: KSHRQVBGANQLIW-UHFFFAOYSA-N
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Description

4-Cyano-N-(2,5-dimethylphenyl)benzamide is a benzamide derivative featuring a cyano group at the para-position of the benzoyl ring and a 2,5-dimethylphenyl substituent on the anilide nitrogen. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to herbicidal and bioactive analogs.

Properties

IUPAC Name

4-cyano-N-(2,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-3-4-12(2)15(9-11)18-16(19)14-7-5-13(10-17)6-8-14/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHRQVBGANQLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407664
Record name 4-cyano-N-(2,5-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476298-03-0
Record name 4-cyano-N-(2,5-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2,5-dimethylphenyl)benzamide typically involves the reaction of 2,5-dimethylbenzonitrile with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-cyano-N-(2,5-dimethylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2,5-dimethylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amides or other nitrogen-containing compounds.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-cyano-N-(2,5-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The benzamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(Disubstituted-Phenyl) Carboxamides

Compounds with disubstituted phenyl groups on the anilide ring exhibit varied biological activities depending on substituent positions:

  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Demonstrates potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The 2,5-dimethylphenyl group optimizes lipophilicity and steric fit for PET inhibition, comparable to 4-cyano-N-(2,5-dimethylphenyl)benzamide. Electron-withdrawing groups (e.g., cyano) and substituent positions enhance activity .
  • 4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116) (): Anticonvulsant activity with rapid absorption (peak plasma at 0.75 hr) and metabolism via N-acetylation. The 2,6-dimethylphenyl group reduces steric hindrance compared to 2,5-dimethyl analogs, altering metabolic pathways and pharmacokinetics .
Para-Substituted Benzamides
  • 4-tert-Butyl-N-(2,5-dimethylphenyl)benzamide (): Higher lipophilicity (logP = 5.05) due to the tert-butyl group, which may improve membrane permeability but reduce aqueous solubility. Lacks the cyano group, diminishing electron-withdrawing effects critical for PET inhibition .
  • 4-Chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide (): Methoxy and chloro substituents introduce electron-donating and moderately withdrawing effects, respectively. Reduced PET inhibition compared to cyano analogs, highlighting the cyano group's superiority in enhancing activity .

Structural and Conformational Analysis

  • N-(3,5-Dimethylphenyl)-2-methylbenzamide (): X-ray crystallography reveals a dihedral angle of 69.5° between aromatic rings, influencing intermolecular hydrogen bonding (N–H⋯O).
  • 4-Cyano-N-[2-(2,5-dimethylbenzyloxy)-4-nitrophenyl]benzamide (): Nitro and benzyloxy groups introduce steric bulk and polar interactions, reducing activity compared to simpler 2,5-dimethylphenyl derivatives .

Pharmacokinetic and Metabolic Profiles

  • 4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116): Rapid elimination (t1/2 = 9.4 min) and extensive metabolism to 4-(acetylamino) derivatives. The 2,5-dimethylphenyl group in 4-cyano-N-(2,5-dimethylphenyl)benzamide may confer slower metabolism due to steric protection of the amide bond .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Benzamide Substituent Aniline Substituents Molecular Weight logP Key Biological Activity
4-Cyano-N-(2,5-dimethylphenyl)benzamide 4-Cyano 2,5-Dimethylphenyl 264.3* ~3.5† PET inhibition (hypothetical)
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3-Hydroxy, naphthalene 2,5-Dimethylphenyl 305.3 ~4.2 PET inhibition (IC50 ~10 µM)
4-tert-Butyl-N-(2,5-dimethylphenyl)benzamide 4-tert-Butyl 2,5-Dimethylphenyl 281.4 5.05 Not reported
4-Amino-N-(2,6-dimethylphenyl)benzamide 4-Amino 2,6-Dimethylphenyl 255.3 ~2.8 Anticonvulsant

*Calculated from molecular formula C16H14N2O. †Estimated based on cyano group’s contribution.

Table 2: Metabolic and Pharmacokinetic Properties

Compound Name Metabolic Pathway Plasma Half-Life Key Metabolites
4-Cyano-N-(2,5-dimethylphenyl)benzamide Not reported Not reported Hypothetical N-acetyl derivatives
4-Amino-N-(2,6-dimethylphenyl)benzamide N-Acetylation, hydroxylation 9.4 min (iv) 4-(Acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide

Biological Activity

4-Cyano-N-(2,5-dimethylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

4-Cyano-N-(2,5-dimethylphenyl)benzamide features a cyano group and a benzamide moiety, contributing to its unique chemical properties. The synthesis typically involves reactions between substituted aryl or heteryl amines and alkyl cyanoacetates. Key steps in the synthesis include:

  • Reagents : Substituted aryl amines, cyanoacetates.
  • Conditions : Solvents such as dimethylformamide (DMF) or acetonitrile are commonly used.
  • Analytical Techniques : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure.

The molecular formula of the compound is C13_{13}H12_{12}N2_2O, with a molecular weight of 216.25 g/mol.

Biological Activity

Research indicates that 4-cyano-N-(2,5-dimethylphenyl)benzamide possesses various biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting pathways involved in cancer cell proliferation. Studies suggest that it may target specific enzymes or receptors critical for tumor growth .
  • Antimicrobial Effects : Preliminary investigations indicate that this compound exhibits antimicrobial activity against several pathogens, making it a candidate for further development in treating infections .
  • Insecticidal Activity : It has also been evaluated for its insecticidal properties against agricultural pests, demonstrating significant lethality at specific concentrations .

The biological mechanisms underlying the activity of 4-cyano-N-(2,5-dimethylphenyl)benzamide are still being elucidated. However, it is believed to interact with biological targets such as:

  • Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
  • Receptors : Binding to receptors that modulate cellular signaling pathways related to cancer and infection.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that 4-cyano-N-(2,5-dimethylphenyl)benzamide inhibited cell proliferation in various cancer cell lines through the downregulation of key signaling pathways.
  • Antimicrobial Efficacy :
    • In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Insecticidal Properties :
    • Field trials indicated that formulations containing this compound significantly reduced populations of Helicoverpa armigera, showcasing its potential as an environmentally friendly pesticide .

Data Table: Biological Activities of 4-Cyano-N-(2,5-dimethylphenyl)benzamide

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious Cancer Cell LinesInhibition of proliferation
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 16 µg/mL
InsecticidalHelicoverpa armigeraLethality rate = 70% at 500 mg/L

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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